molecular formula C10H11BrFNO B1407073 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol CAS No. 1526006-23-4

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1407073
CAS No.: 1526006-23-4
M. Wt: 260.1 g/mol
InChI Key: GNYLBRBIPQFBOG-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C10H11BrFNO and its molecular weight is 260.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of azetidine derivatives, including those with substitutions similar to "1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol". For instance, studies on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the versatility of azetidine compounds in medicinal chemistry. These compounds are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, indicating a broad interest in the structural aspects of azetidines (Doraswamy & Ramana, 2013).

Antimicrobial Applications

Azetidine derivatives have been evaluated for their antimicrobial properties. For example, novel N-substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown promise as antibiotic enhancers and antiviral agents, indicating their potential utility in treating complex infections (Głowacka et al., 2021). This highlights the role of azetidine compounds in addressing antibiotic resistance and the need for new antimicrobial strategies.

Anticancer Potential

The anticancer potential of azetidine derivatives has also been a focus of research. Biological evaluation of azetidin-2-one derivatives as potential anticancer agents shows promising results, with some compounds inducing apoptosis in cancer cells. This suggests that azetidine compounds could contribute to the development of new cancer therapies (Olazarán et al., 2017).

Medicinal Chemistry and Therapeutic Applications

Azetidine derivatives have been synthesized and evaluated for various medicinal properties, including antioxidant activity. The synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives underline the potential of these compounds in medicinal chemistry and as contributors to therapeutic agents (Nagavolu et al., 2017).

Properties

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLBRBIPQFBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C(=CC=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.